molecular formula C19H20N2O3S B2525158 4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351582-16-5

4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2525158
CAS No.: 1351582-16-5
M. Wt: 356.44
InChI Key: BURCZAJYTGANOU-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using methylthiol and a suitable catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the intermediate compound with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl chloride, methylthiol, sodium hydroxide, and various solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted morpholine derivatives with different functional groups.

Scientific Research Applications

4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-N-(2-methylsulfanylphenyl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-25-17-10-6-5-9-15(17)20-19(23)16-12-24-13-18(22)21(16)11-14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURCZAJYTGANOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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